2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Description
The compound 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide (hereafter referred to as Compound A) is a 1,3,4-thiadiazole derivative featuring a thioether-linked acetamide moiety. Its core structure comprises a 1,3,4-thiadiazole ring substituted at position 5 with a urea group containing a 4-methylphenyl carbamoyl moiety. Position 2 of the thiadiazole ring is linked via a sulfanyl group to an N-phenylacetamide chain. This scaffold is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in structurally related analogs .
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-12-7-9-14(10-8-12)20-16(25)21-17-22-23-18(27-17)26-11-15(24)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGIZHKBBYTGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-(p-tolyl)urea with 2-chloro-N-phenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiadiazoles.
Scientific Research Applications
Anticancer Potential
Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide. In vitro assays have demonstrated that these compounds exhibit significant antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SK-N-MC (Neuroblastoma) | 10.5 | |
| HT-29 (Colon Cancer) | 8.7 | |
| PC3 (Prostate Cancer) | 9.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as a potential anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant for managing inflammatory diseases:
This binding affinity indicates a strong interaction with the enzyme, suggesting that further optimization could enhance its therapeutic efficacy.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity and selectivity towards cancer cells over normal cells .
Study 2: In Silico Analysis
In silico analyses using molecular docking techniques have been employed to predict the interaction of this compound with various biological targets. The results indicated promising binding profiles with key enzymes involved in cancer progression and inflammation . This computational approach provides a valuable tool for guiding future experimental studies.
Mechanism of Action
The mechanism of action of 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Thiadiazole Modifications: Replacement of the urea group with an amino moiety (as in ) simplifies the structure but may reduce binding affinity to urea-dependent targets.
- Hybrid Scaffolds: The thienopyrimidine-thiadiazole hybrid in introduces π-stacking capabilities, enhancing interactions with hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-methylphenyl group in Compound A enhances logP compared to polar analogs (e.g., nitro or amino derivatives), favoring blood-brain barrier penetration .
- Solubility: The urea moiety in Compound A improves aqueous solubility relative to non-urea analogs (e.g., ), critical for oral bioavailability.
Biological Activity
The compound 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and potential anti-inflammatory properties based on various research findings.
Chemical Structure
The molecular formula for this compound is . Its structure features a thiadiazole ring substituted with a phenylacetamide moiety and a carbamoyl group, which may contribute to its biological properties.
Antibacterial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antibacterial properties. For instance, compounds similar to This compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
A study reported the synthesis and evaluation of various amides derived from thiadiazole, revealing that these compounds displayed inhibition zones in agar diffusion assays. The results indicated effective antibacterial activity at concentrations as low as 1 µg/mL against E. coli and S. aureus .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. Similar thiadiazole derivatives were screened against fungi such as Aspergillus niger and Aspergillus oryzae. The antifungal tests demonstrated that these compounds could inhibit fungal growth effectively at comparable concentrations .
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies indicated that certain synthesized compounds exhibited significant anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was suggested to involve the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
